Derived AChE Inhibitor (Compound 8m) Achieves 1.63× Higher Potency Than Tacrine
When 9-chloro-1,2,3,4-tetrahydroacridine is derivatized via condensation with aromatic aldehydes, the resulting C4-functionalized tacrine analog (compound 8m) demonstrates significantly enhanced acetylcholinesterase (AChE) inhibitory potency compared to the parent pharmacophore tacrine [1]. The quantitative improvement is substantial: 8m exhibits an IC₅₀ of 125.06 nM against AChE, whereas tacrine requires an IC₅₀ of 203.51 nM under identical assay conditions, representing a 1.63-fold enhancement in potency.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 125.06 nM (Compound 8m, a derivative synthesized from 9-chloro-1,2,3,4-tetrahydroacridine) |
| Comparator Or Baseline | Tacrine (9-amino-1,2,3,4-tetrahydroacridine): IC₅₀ = 203.51 nM |
| Quantified Difference | 1.63-fold more potent (125.06 nM vs 203.51 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant human AChE; Ellman's method |
Why This Matters
This 1.63-fold potency improvement demonstrates that procuring the chloro precursor enables access to derivative chemotypes with superior target engagement, a key consideration for CNS drug discovery programs.
- [1] Shirisha, T., Majhi, S., Divakar, K., & Kashinath, D. (2024). Metal-free synthesis of functionalized tacrine derivatives and their evaluation for acetyl/butyrylcholinesterase and α-glucosidase inhibition. Organic & Biomolecular Chemistry, 22(4), 790-804. View Source
